molecular formula C9H21NO3 B12123403 Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-

Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-

Cat. No.: B12123403
M. Wt: 191.27 g/mol
InChI Key: MXZDMXYQNZMLEZ-UHFFFAOYSA-N
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Description

Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- is a chemical compound with the molecular formula C7H17NO3. This compound is characterized by its liquid form, a refractive index of 1.441, and a density of 0.987 g/mL . It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- typically involves the reaction of ethylene oxide with a primary amine. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically requires controlled temperatures and pressures, as well as the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with other molecules, facilitating its incorporation into chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, where the amine group plays a crucial role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- is unique due to its specific combination of ethyl and methoxy groups, which confer distinct chemical properties. This uniqueness makes it particularly useful in specialized chemical reactions and industrial applications .

Biological Activity

Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- (commonly referred to as TGME) is a compound with significant biological activity, particularly in the context of its interaction with biological systems and potential therapeutic applications. This article provides a detailed analysis of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- is characterized by its multiple ethoxy groups, which enhance its solubility and interaction with various biomolecules. The compound has been shown to interact with enzymes and proteins, notably acetylcholinesterase (AChE), where it acts as an inhibitor. This inhibition leads to the accumulation of acetylcholine (ACh), thereby affecting neurotransmission processes.

Table 1: Summary of Biochemical Properties

PropertyDescription
Chemical FormulaC7H17NO
Molecular Weight163.21 g/mol
Interaction with AChEInhibitor
LD50 (oral, rats)11,800 mg/kg
LD50 (dermal, rabbits)7,400 mg/kg

Cellular Effects

The influence of TGME on cellular processes has been documented in various studies. In neuronal cells, the compound's inhibition of AChE leads to prolonged neurotransmission, which can alter gene expression and metabolic pathways. Additionally, in hepatic cells, TGME affects gene expression related to detoxification processes.

Case Study: Neurotransmission Effects
In a laboratory setting, the administration of TGME resulted in observable changes in neurotransmitter levels. Specifically, increased ACh levels were noted following treatment with TGME at varying concentrations. This effect was dose-dependent and highlighted the compound's potential neuroactive properties.

Molecular Mechanism

The molecular mechanism underlying TGME's biological activity primarily involves its binding interactions with AChE. The compound binds to the active site of AChE through hydrogen bonds and electrostatic interactions, effectively inhibiting the enzyme's activity and preventing ACh breakdown. This mechanism is critical for understanding the compound's effects on neurotransmission and potential therapeutic applications.

Figure 1: Molecular Interaction of TGME with AChE

Molecular Interaction

Temporal and Dosage Effects

Research indicates that the effects of TGME can vary over time and with dosage levels. In animal models, low doses exhibited mild inhibitory effects on AChE, while higher doses resulted in significant inhibition and potential toxic effects such as cholinergic toxicity—characterized by muscle weakness and respiratory distress. Long-term exposure studies have shown adaptive changes in cellular functions due to prolonged TGME presence.

Table 2: Dosage Effects in Animal Models

Dosage (mg/kg)Effect on AChE ActivityObserved Toxicity Symptoms
400Mild inhibitionNone
1200Significant inhibitionMuscle weakness
4000Pronounced inhibitionRespiratory distress

Safety and Toxicology

TGME exhibits low acute toxicity in experimental models. The oral and dermal LD50 values suggest a relatively safe profile under controlled conditions. However, high doses have been associated with mild irritation upon dermal exposure and potential reproductive toxicity indicated by testicular degeneration in male rats .

Properties

Molecular Formula

C9H21NO3

Molecular Weight

191.27 g/mol

IUPAC Name

N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]ethanamine

InChI

InChI=1S/C9H21NO3/c1-3-10-4-5-12-8-9-13-7-6-11-2/h10H,3-9H2,1-2H3

InChI Key

MXZDMXYQNZMLEZ-UHFFFAOYSA-N

Canonical SMILES

CCNCCOCCOCCOC

Origin of Product

United States

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